[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- is a chemical compound classified under bipyridine derivatives. It features a bipyridine backbone with a keto group at the 6-position and a fluorine substituent at the 5'-position. This compound is of significant interest in organic synthesis and coordination chemistry due to its potential applications as a ligand in metal complexes.
The compound can be sourced from chemical suppliers and databases such as PubChem, which provides comprehensive data on its molecular structure, properties, and classifications. It falls under the category of heterocyclic compounds, specifically nitrogen-containing aromatic compounds. The presence of both nitrogen atoms in the bipyridine structure enhances its coordination capabilities with various metal ions, making it valuable in catalysis and materials science.
The synthesis of [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- can be achieved through several methods:
These methods often require optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve desired yields.
The molecular formula for [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- is . Its structure consists of two pyridine rings connected by a carbon-carbon bond with a carbonyl group at the 6-position and a fluorine atom at the 5'-position. The compound's three-dimensional conformation can significantly influence its reactivity and interaction with metal ions.
C1=CC=NC(=C1)C(=O)C2=CC=CN=C2F
XQWJXKZQZQKVRP-UHFFFAOYSA-N
[2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- participates in various chemical reactions:
The mechanism of action for [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- primarily revolves around its role as a ligand in catalytic processes:
The applications of [2,2'-Bipyridin]-6(1H)-one, 5'-fluoro- are diverse:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2